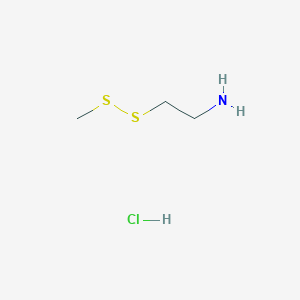

2-(Methyldisulfanyl)ethan-1-amine hydrochloride

CAS No.: 131027-12-8

Cat. No.: VC2880433

Molecular Formula: C3H10ClNS2

Molecular Weight: 159.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 131027-12-8 |

|---|---|

| Molecular Formula | C3H10ClNS2 |

| Molecular Weight | 159.7 g/mol |

| IUPAC Name | 2-(methyldisulfanyl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C3H9NS2.ClH/c1-5-6-3-2-4;/h2-4H2,1H3;1H |

| Standard InChI Key | XPSDIJICFDWRBV-UHFFFAOYSA-N |

| SMILES | CSSCCN.Cl |

| Canonical SMILES | CSSCCN.Cl |

Introduction

Structural and Chemical Properties

Basic Identification

2-(Methyldisulfanyl)ethan-1-amine hydrochloride features a methyldisulfanyl group attached to an ethylamine backbone, with the amine group protonated and paired with a chloride counterion. This salt formation significantly enhances the compound's water solubility compared to its free base counterpart.

Table 1 provides a comprehensive overview of the compound's key identification parameters and physicochemical properties:

Structural Identifiers

The compound can be represented through several standardized chemical notation systems, which facilitate its identification and database retrieval:

| Identifier Type | Value | Reference |

|---|---|---|

| SMILES Notation | CSSCCN.Cl | |

| InChI | InChI=1S/C3H9NS2.ClH/c1-5-6-3-2-4;/h2-4H2,1H3;1H | |

| InChIKey | XPSDIJICFDWRBV-UHFFFAOYSA-N |

Mass Spectrometry Characteristics

The predicted collision cross-section (CCS) data for various adducts of the parent compound (2-(Methyldisulfanyl)ethan-1-amine) provides valuable information for mass spectrometry analysis, as detailed in Table 2:

Synthesis and Preparation Methods

Synthetic Considerations

When synthesizing this compound, several key factors require careful attention:

-

The disulfide bond formation represents a critical step that demands precise control of oxidation conditions to prevent over-oxidation to sulfoxide or sulfone derivatives

-

Purification procedures must be optimized to achieve the high purity levels (≥95%) typically required for research applications

-

Scale-up considerations become significant when producing larger quantities, particularly regarding heat management during the exothermic salt formation reaction

Applications and Research Significance

Biochemical Research Applications

In biochemical investigations, 2-(Methyldisulfanyl)ethan-1-amine hydrochloride may serve various functions:

-

As a probe for studying disulfide exchange reactions in biological systems

-

For investigating the role of small molecule disulfides in cellular redox homeostasis

-

As a tool for protein modification, particularly for studies involving cysteine residues and their reactivity

Comparative Analysis with Related Compounds

Understanding the relationship between 2-(Methyldisulfanyl)ethan-1-amine hydrochloride and structurally similar compounds provides valuable context for its potential applications:

The closely related compound cystamine hydrochloride has been studied as a radiation-protective agent that interferes with sulfhydryl enzymes and may protect against carbon tetrachloride liver damage . This suggests potential directions for research into the biological activities of 2-(Methyldisulfanyl)ethan-1-amine hydrochloride.

The compound is associated with the GHS07 pictogram and the signal word "Warning" .

First Aid Measures

In case of exposure, the following first aid measures are recommended:

-

If swallowed: Call a poison center or seek medical attention if feeling unwell; rinse mouth

-

If on skin: Wash with plenty of soap and water; remove contaminated clothing and wash before reuse

-

If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing

-

If in eyes: Rinse cautiously with water for several minutes; remove contact lenses if present and easy to do; continue rinsing

| Supplier | Catalog/Product Code | Purity | Format | Reference |

|---|---|---|---|---|

| Enamine | EN300-205636 | 95% | Powder | |

| AK Scientific | 1343EA | 95% | Not specified | |

| Vulcan Chem | VC2880433 | Not specified | Research grade |

Future Research Directions

Based on the structural features and known properties of 2-(Methyldisulfanyl)ethan-1-amine hydrochloride, several promising research directions can be identified:

Medicinal Chemistry Investigations

The disulfide functionality presents opportunities for medicinal chemistry research, particularly in:

-

Development of redox-sensitive drug delivery systems that exploit the cleavable nature of the disulfide bond under specific physiological conditions

-

Investigation of structure-activity relationships in series of disulfide-containing compounds to identify optimal biological activity profiles

-

Exploration of its potential as a building block for compounds designed to modulate cellular redox states in disease contexts

Synthetic Methodology Development

Opportunities exist for advancing synthetic approaches to this and related compounds:

-

Development of more efficient and selective methods for disulfide bond formation

-

Exploration of green chemistry approaches to reduce environmental impact during synthesis

-

Investigation of novel catalytic systems to facilitate selective functionalization of the amino group while preserving the disulfide bond

Analytical Method Development

The compound could serve as a useful model for developing analytical methodologies:

-

Mass spectrometry method development for sensitive detection of disulfide-containing compounds

-

Stability testing protocols under various environmental conditions

-

Development of chromatographic methods for separation of disulfide compounds and their potential degradation products

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume